Cyanidin

Descripción general

Descripción

La cianidina es un compuesto orgánico natural que pertenece a la clase de flavonoides antocianidinas. Es un pigmento responsable de los colores rojo, morado y azul en muchas frutas y verduras, como uvas, arándanos, moras, arándanos, cerezas, chokeberries, arándanos rojos, bayas de saúco, espino blanco, frambuesas y bayas de açaí . La cianidina es conocida por sus propiedades antioxidantes y sus posibles beneficios para la salud, incluidos los efectos antiinflamatorios y anticancerígenos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cianidina se puede sintetizar a través de la vía del shikimato y la policeto sintasa (PKS) III en las plantas de bayas. La vía del shikimato utiliza ácido fosfoenolpirúvico y eritrosa 4-fosfato para formar ácido shikímico, que reacciona más para formar aminoácidos aromáticos específicos. La L-fenilalanina, necesaria para la producción de cianidina, se sintetiza a través de esta vía .

Métodos de producción industrial: La producción industrial de cianidina a menudo implica la extracción de fuentes naturales, como bayas y otras frutas. Se han desarrollado métodos biotecnológicos avanzados, incluido el uso de cepas modificadas de Escherichia coli, para producir cianidina-3-O-glucósido (C3G) en grandes cantidades. Esto implica el uso de vectores multimonocistrónicos y multivariados para expresar los genes necesarios para la biosíntesis de cianidina .

Análisis De Reacciones Químicas

Tipos de reacciones: La cianidina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Es sensible a los cambios de pH, mostrando diferentes colores a diferentes niveles de pH: rojo a pH < 3, violeta a pH 7-8 y azul a pH > 11 .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de cianidina incluyen NADPH, dihidroflavonol 4-reductasa, oxígeno, ácido alfa-cetoglutárico y antocianidina sintasa. Estos reactivos facilitan la conversión de moléculas precursoras en cianidina .

Productos principales: Los productos principales formados a partir de las reacciones de cianidina

Actividad Biológica

Cyanidin is a member of the anthocyanin family, which are water-soluble pigments that contribute to the red, purple, and blue colors of many fruits and vegetables. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound exists primarily in glycosylated forms such as this compound-3-O-glucoside (C3G) and this compound-3-O-rutinoside. These forms are more stable and bioavailable than the aglycone form (this compound) itself. Upon ingestion, this compound glycosides are absorbed through the intestinal epithelium and enter systemic circulation, where they exert various biological effects .

Antioxidant Activity

This compound exhibits significant antioxidant properties , which are critical for mitigating oxidative stress—a factor involved in numerous chronic diseases. Studies have demonstrated that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Table 1: Antioxidant Capacity of this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | This compound increased SOD activity by 30% in liver cells. | |

| Cell line studies | Induced GPx activity by 50% in HL-60 leukemia cells. |

Anti-Inflammatory Effects

This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that this compound can modulate signaling pathways including NF-kB and MAPK, leading to reduced inflammation in various tissues .

Anticancer Properties

This compound has been studied for its potential anticancer effects, particularly in leukemia and breast cancer models. For instance, this compound-3-O-rutinoside was shown to induce apoptosis in HL-60 leukemia cells through ROS-dependent pathways involving p38 MAPK and JNK activation . Additionally, it has been found to inhibit tumor growth in breast cancer cell lines by affecting cell cycle regulation and inducing cell death via mitochondrial pathways .

Case Study: Leukemia Treatment

In a notable study, HL-60 cells treated with this compound-3-O-rutinoside exhibited:

- Increased apoptosis : A dose-dependent increase in apoptotic cells was observed.

- ROS accumulation : Treatment led to elevated levels of reactive oxygen species, contributing to apoptosis.

- Selective toxicity : Normal peripheral blood mononuclear cells showed no cytotoxic effects under similar treatment conditions .

Cardiovascular Benefits

This compound's role in cardiovascular health is supported by research indicating its ability to improve lipid profiles and reduce hyperlipidemia. It enhances fatty acid oxidation and decreases triglyceride levels through activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα .

Table 2: Cardiovascular Effects of this compound

Aplicaciones Científicas De Investigación

1.1. Metallochromic Agent

Cyanidin has been effectively utilized as a metallochromic agent for the quantitative estimation of heavy metals in environmental samples. A study demonstrated its ability to form stable complexes with metals such as copper, zinc, calcium, and magnesium when extracted from Gmelina arborea fruit. The method was validated against atomic absorption spectrophotometry (AAS), revealing that this compound can serve as a cost-effective alternative for metal analysis in fish samples.

Case Study: Metal Analysis in Fish Samples

- Objective : To assess the suitability of this compound for metal determination.

- Methodology : this compound was extracted and characterized; complexes were formed with metals at an optimal pH of 5.

- Results :

| Metal | AAS Concentration (ppm) | This compound Concentration (ppm) | p-value |

|---|---|---|---|

| Cu | X | Y | Z |

| Zn | 1.5160 ± 0.7071 | 1.4814 ± 0.7167 | >0.05 |

| Ca | A | B | <0.05 |

| Mg | C | D | <0.05 |

1.2. Pharmacokinetics Studies

This compound-3-glucoside (C3G) has been investigated for its pharmacokinetic properties, particularly its distribution in biological tissues. A study conducted on Wistar rats revealed rapid distribution of C3G in the brain, liver, and kidneys after intravenous administration.

Case Study: Distribution of this compound-3-Glucoside

- Objective : To determine the pharmacokinetics of C3G in rat models.

- Methodology : UPLC/MS-MS was employed to analyze tissue samples post-administration.

- Findings : C3G displayed a consistent plasma/brain ratio, suggesting potential neuroprotective effects .

2.1. Functional Food Ingredient

This compound is increasingly recognized for its potential as a functional food ingredient due to its antioxidant properties and health benefits. Research indicates that incorporating this compound-rich foods can enhance nutritional quality and provide protective effects against various diseases.

Case Study: Fortification of Rice with this compound

- Objective : To evaluate the nutritional impact of C3G-enriched rice.

- Methodology : Black rice was fortified with red or white pericarp rice.

- Results : The fortified rice showed improved nutritional profiles and cooking qualities .

2.2. Health Benefits

This compound exhibits numerous health benefits including anti-inflammatory, antioxidant, and potential anti-cancer properties. Its ability to modulate various biological pathways makes it a candidate for therapeutic applications.

Health Impact Summary Table

| Health Benefit | Mechanism of Action |

|---|---|

| Antioxidant | Quenching free radicals |

| Anti-inflammatory | Modulating inflammatory pathways |

| Neuroprotection | Protecting neuronal cells |

| Cardiovascular Health | Improving endothelial function |

Propiedades

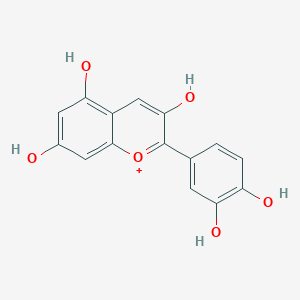

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZSMAEJFVWIL-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

528-58-5 (chloride) | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10157933 | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13306-05-3 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13306-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.